Relative Bioavailability: Plasma and Brain Exposure Quantification vs. Lithium Carbonate
In a direct head-to-head pharmacokinetic study in rats, lithium salicylate exhibited lower relative bioavailability compared to lithium carbonate, yet produced more sustained lithium exposure with reduced peak concentration. The relative bioavailability (F_rel) of lithium salicylate in plasma was 0.35, and in brain tissue was 0.54, relative to lithium carbonate [1]. This indicates that 35% of the lithium from salicylate reaches systemic circulation compared to carbonate, but the brain penetration ratio is more favorable (54% brain F_rel), suggesting enhanced central nervous system partitioning relative to systemic exposure. Critically, lithium salicylate maintained elevated blood and brain lithium levels beyond 48 hours post-dose without the sharp peak characteristic of lithium carbonate [1].
| Evidence Dimension | Relative bioavailability (F_rel) in plasma and brain |
|---|---|
| Target Compound Data | Plasma F_rel = 0.35; Brain F_rel = 0.54 |
| Comparator Or Baseline | Lithium carbonate (FDA-approved reference): F_rel = 1.0 (baseline) |
| Quantified Difference | Plasma: 65% lower systemic exposure; Brain: 46% lower, indicating more favorable brain-to-plasma partitioning ratio |
| Conditions | Rat model; oral administration; lithium levels measured in plasma and brain tissue |
Why This Matters
The differential brain-to-plasma partitioning ratio (0.54 brain vs. 0.35 plasma) directly informs procurement decisions for neurological research applications where sustained brain lithium exposure is desired without the systemic toxicity burden of carbonate.
- [1] Smith AJ, Shytle DR. PLASMA AND BRAIN PHARMACOKINETICS OF PREVIOUSLY UNEXPLORED LITHIUM SALTS. US Patent Application US2015/0258137A1. University of South Florida. Filed March 10, 2015. Data from paragraph [0035] describing F_rel values. View Source
